Alldimycin B
Beschreibung
Alldimycin B is an anthracycline antibiotic isolated from Streptomyces species, notably Streptomyces purpurascens and Streptomyces violaceus. It belongs to the rhodomycin group, characterized by a tetracyclic aglycone (e.g., rhodomycinone) linked to amino sugars via glycosidic bonds . Key structural features include:
- Aglycone: α2-rhodomycinone, identified via acid hydrolysis of Alldimycin B .
- Sugar moieties: L-Rhodosamine and 2-deoxy-L-fucose, though initial reports suggested only Rhodosamine was present .
- Physicochemical properties: Rf value of 0.17 in CHCl3:MeOH:NH3 solvent system; UV–vis absorption peak at 497 nm .
Alldimycin B exhibits moderate antibacterial activity against Gram-positive bacteria and antitumor effects, though its clinical applications remain underexplored compared to widely used anthracyclines like doxorubicin .
Eigenschaften
CAS-Nummer |
97605-82-8 |
|---|---|
Molekularformel |
C36H48N2O12 |
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H48N2O12/c1-8-36(46)14-23(49-24-12-19(37(4)5)30(41)15(2)47-24)17-11-18-26(34(45)29-22(40)10-9-21(39)28(29)32(18)43)33(44)27(17)35(36)50-25-13-20(38(6)7)31(42)16(3)48-25/h9-11,15-16,19-20,23-25,30-31,35,39-42,44,46H,8,12-14H2,1-7H3 |
InChI-Schlüssel |
JBKZSVYMGSDYJL-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |
Kanonische SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |
Synonyme |
alldimycin B |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Anthracycline Compounds
Structural and Functional Differences
Key Observations:
- Sugar Diversity: Alldimycin B uniquely combines Rhodosamine and deoxyfucose, unlike IT-62-B, which contains daunosamine and cinerulose . This difference may influence cellular uptake and target specificity.
Pharmacological and Mechanistic Insights
- Antibacterial Activity : Alldimycin B and Rhodomycin A share moderate Gram-positive activity, likely due to shared Rhodosamine-deoxyfucose sugars disrupting cell wall synthesis .
- Structural Ambiguities : Discrepancies exist in Alldimycin B’s sugar composition, with some studies detecting deoxyfucose , suggesting possible analogs or isolation variances.
Q & A
Basic Research Question
- Methodology :
- Follow standardized synthetic pathways (e.g., modular polyketide synthase systems for macrolide antibiotics) with purification via HPLC or column chromatography.
- Validate purity using NMR (>95% purity threshold), mass spectrometry, and X-ray crystallography for structural confirmation .
- Document detailed experimental conditions (solvents, catalysts, reaction times) in supplementary materials to enable replication .
What spectroscopic and chromatographic techniques are critical for characterizing novel derivatives of Alldimycin B?
Basic Research Question
- Methodology :
- Use high-resolution mass spectrometry (HRMS) for molecular formula determination.
- Employ 2D-NMR (COSY, HSQC, HMBC) to resolve complex stereochemistry.
- Compare retention times and UV profiles with known standards via UPLC .
- For novel compounds, include crystallographic data in supplementary files .
How can researchers design experiments to resolve contradictory data on Alldimycin B’s mechanism of action across bacterial strains?
Advanced Research Question
- Methodology :
- Apply PICO framework (Population: bacterial strains; Intervention: Alldimycin B; Comparison: control antibiotics; Outcome: MIC/MBC values) to standardize variables .
- Use RNA-seq or proteomics to identify strain-specific target expression differences.
- Conduct in vitro binding assays (e.g., surface plasmon resonance) to quantify target affinity variations .
- Statistically analyze contradictions using ANOVA with post-hoc tests, reporting p-values <0.05 .
What ethical and statistical considerations are essential for preclinical studies of Alldimycin B in animal models?
Advanced Research Question
- Methodology :
- Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant): Ensure sample sizes are justified via power analysis and approved by institutional ethics boards .
- Use randomized block designs to control for genetic variability in animal cohorts.
- Report survival curves with Kaplan-Meier analysis and Cox proportional hazards models .
How should researchers optimize bioassays to assess Alldimycin B’s efficacy against biofilm-forming pathogens?
Advanced Research Question
- Methodology :
- Standardize biofilm growth conditions (e.g., CDC biofilm reactor) and quantify biomass via crystal violet assays.
- Test Alldimycin B in combination with biofilm-disrupting agents (e.g., DNase I) using checkerboard synergy assays .
- Validate results across ≥3 independent replicates, reporting SEM and confidence intervals .
What strategies mitigate reproducibility challenges in Alldimycin B’s in vivo pharmacokinetic studies?
Advanced Research Question
- Methodology :
How can systematic literature reviews identify gaps in Alldimycin B’s resistance profile?
Basic Research Question
- Methodology :
What computational approaches predict Alldimycin B’s binding affinity to ribosomal targets?
Advanced Research Question
- Methodology :
How should researchers address discrepancies in Alldimycin B’s cytotoxicity thresholds across cell lines?
Advanced Research Question
- Methodology :
What guidelines ensure rigorous reporting of Alldimycin B’s structure-activity relationship (SAR) studies?
Basic Research Question
- Methodology :
- Tabulate SAR data (e.g., substituent groups vs. MIC values) with precise instrument precision (±0.1 μg/mL) .
- Use hierarchical clustering or PCA to identify pharmacophore patterns.
- Adhere to Beilstein Journal of Organic Chemistry standards for spectral data deposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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